molecular formula C3H6ClO2P B13410418 Methyl vinylphosphonochloridate

Methyl vinylphosphonochloridate

Cat. No.: B13410418
M. Wt: 140.50 g/mol
InChI Key: DCRABCVDJBYXRS-UHFFFAOYSA-N
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Description

Methyl vinylphosphonochloridate is an organophosphorus compound with the chemical formula C3H6ClO2P. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemical compounds. This compound is known for its reactivity due to the presence of both vinyl and phosphonochloridate functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl vinylphosphonochloridate can be synthesized through several methods. One common method involves the reaction of methyl vinylphosphonate with thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl vinylphosphonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The vinyl group can participate in addition reactions with electrophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of methyl vinylphosphonic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Electrophiles: Halogens and other electrophilic species are used in addition reactions.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.

    Addition Products: Addition reactions yield products where the vinyl group has been modified.

    Hydrolysis Products: Methyl vinylphosphonic acid and hydrochloric acid are the primary products of hydrolysis.

Scientific Research Applications

Methyl vinylphosphonochloridate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: The compound is studied for its potential interactions with biological molecules, particularly enzymes.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly as a precursor for biologically active compounds.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl vinylphosphonochloridate involves its reactivity with nucleophiles and electrophiles. The vinyl group can participate in addition reactions, while the phosphonochloridate group can undergo substitution reactions. These reactions can lead to the formation of various products, depending on the reactants and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methylphosphonochloridate: Similar in structure but lacks the vinyl group.

    Vinylphosphonochloridate: Similar but lacks the methyl group.

    Methyl vinylphosphonate: Similar but lacks the chloridate group.

Uniqueness

Methyl vinylphosphonochloridate is unique due to the presence of both vinyl and phosphonochloridate functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds.

Properties

Molecular Formula

C3H6ClO2P

Molecular Weight

140.50 g/mol

IUPAC Name

1-[chloro(methoxy)phosphoryl]ethene

InChI

InChI=1S/C3H6ClO2P/c1-3-7(4,5)6-2/h3H,1H2,2H3

InChI Key

DCRABCVDJBYXRS-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C=C)Cl

Origin of Product

United States

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